2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a bromo-methoxyphenoxy group and a hydroxy-nitrophenylmethylidene group, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-methoxyphenol with an appropriate acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy)acetohydrazide
- 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C16H14BrN3O6 |
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Molecular Weight |
424.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O6/c1-25-14-7-11(17)5-6-13(14)26-9-15(21)19-18-8-10-3-2-4-12(16(10)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
InChI Key |
BZGBWRXAAOAROA-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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